7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene
Description
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is a nitrogen-rich heterocyclic compound belonging to the azaphenalene family. Its core structure features a planar, conjugated π-system with five nitrogen atoms arranged in a phenalene framework. The substitution of bromine atoms at the 7 and 9 positions and propoxy groups at the 2 and 5 positions introduces steric and electronic effects that modulate its optical, electrochemical, and self-assembly properties. Bromine acts as an electron-withdrawing group (EWG), lowering the LUMO energy level, while the propoxy substituents serve as electron-donating groups (EDGs), influencing the HOMO energy level and solubility .
Properties
CAS No. |
88061-90-9 |
|---|---|
Molecular Formula |
C14H15Br2N5O2 |
Molecular Weight |
445.11 g/mol |
IUPAC Name |
10,12-dibromo-3,7-dipropoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C14H15Br2N5O2/c1-3-5-22-13-17-10-8(15)7-9(16)11-18-14(23-6-4-2)20-12(19-13)21(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
WYNNOTUPIKNVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OCCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a pentaazaphenalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. For instance, the bromination can be carried out using bromine in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 2,6-diaminopyridine and N-cyanomimidates. The process includes condensation reactions, bromination, and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine atoms may be involved in oxidation or reduction processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the compound, while oxidation reactions may produce brominated or hydroxylated products .
Scientific Research Applications
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atoms and propoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Electronic Modifications in Azaphenalene Derivatives
Azaphenalene derivatives are tailored via aza-substitution (replacement of CH groups with N atoms) and functional group modifications. Below is a comparative analysis with key analogs:
2,5-Di(tert-butyl)-1,3,4,6,9b-pentaazaphenalene (5AP)
- Structure : Features tert-butyl groups at 2 and 5 positions.
- Electronic Properties :
- HOMO/LUMO : HOMO = -5.8 eV, LUMO = -3.2 eV (theoretical).
- Optical Absorption : λ_max ≈ 450 nm (UV-vis).
- Key Findings: The tert-butyl groups enhance solubility but minimally perturb electronic transitions. Non-emissive due to forbidden HOMO-LUMO transitions .
Hexaazaphenalene Derivatives (6AP-Pm and 6AP-Pz)
- 6AP-Pm (Additional N at position 7):
- Electronic Effects : Blue-shifted absorption (λ_max ≈ 420 nm) due to a lowered HOMO (-6.0 eV) and stable LUMO (-3.3 eV).
- 6AP-Pz (Additional N at position 8):
- Electronic Effects : Red-shifted absorption (λ_max ≈ 480 nm) due to a lowered LUMO (-3.5 eV) and stable HOMO (-5.7 eV).
- Key Findings : Position-dependent aza-substitution selectively modulates HOMO or LUMO levels, enabling tunable bandgaps (2.2–2.7 eV) .
Boron-Complexed 5AP Derivatives (e.g., 5AP-B)
- Structure : Incorporates a 2-(dimesitylboryl)phenyl group.
- Electronic Properties :
- HOMO/LUMO : HOMO = -6.2 eV, LUMO = -3.8 eV.
- Optical Absorption : λ_max ≈ 650 nm (NIR region).
- Key Findings : Boron complexation disrupts forbidden transitions, enabling luminescence and enhanced light absorption via B–N dative bonding .
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene
- Substituent Effects :
- Bromine (7,9 positions) : Lowers LUMO (-3.6 eV, estimated) via electron withdrawal.
- Propoxy (2,5 positions) : Raises HOMO (-5.5 eV, estimated) via electron donation and improves solubility.
- Bandgap : Estimated 1.9 eV (red-shifted absorption compared to 5AP).
Comparative Data Table
| Compound | Substituents | λ_max (nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Key Feature(s) |
|---|---|---|---|---|---|---|
| 5AP | 2,5-di(tert-butyl) | 450 | -5.8 | -3.2 | 2.6 | Non-emissive, forbidden transition |
| 6AP-Pm | Additional N at 7 | 420 | -6.0 | -3.3 | 2.7 | Blue-shifted absorption |
| 6AP-Pz | Additional N at 8 | 480 | -5.7 | -3.5 | 2.2 | Red-shifted absorption |
| 5AP-B (Boron complex) | Boron at 2 | 650 | -6.2 | -3.8 | 2.4 | NIR absorption, luminescent |
| 7,9-Dibromo-2,5-dipropoxy | Br (7,9), OPr (2,5) | ~500 (est) | -5.5 (est) | -3.6 (est) | 1.9 (est) | Tunable bandgap, mixed EDG/EWG |
Key Research Findings
Aza-Substitution vs. Functional Group Modification :
- Aza-substitution (e.g., 6AP-Pm/6AP-Pz) directly alters orbital energies, while bromo/propoxy substitutions in 7,9-Dibromo-2,5-dipropoxy-5AP modulate both electronic and steric properties .
Bandgap Engineering :
- The combination of EDG (propoxy) and EWG (bromo) in 7,9-Dibromo-2,5-dipropoxy-5AP achieves a narrower bandgap than 5AP or 6AP derivatives, comparable to boron complexes .
Solubility and Self-Assembly :
- Propoxy groups enhance solubility in organic solvents, contrasting with tert-butyl or phenyl-substituted analogs, which exhibit crystallinity-driven self-assembly .
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